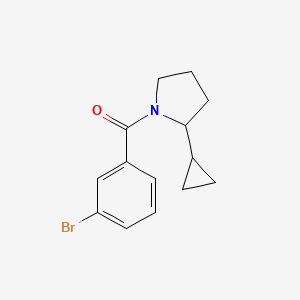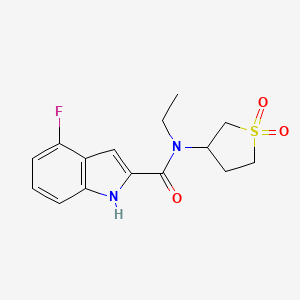
(3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone, also known as Brorphine, is a novel psychoactive substance that has gained significant attention in recent years. This compound belongs to the class of arylcyclohexylamines, which are known for their dissociative effects on the central nervous system. Brorphine is a potent agonist of the κ-opioid receptor, which is primarily responsible for its analgesic and sedative properties. In
作用機序
(3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone exerts its pharmacological effects by binding to the κ-opioid receptor, which is primarily found in the central nervous system. The κ-opioid receptor is involved in the regulation of pain perception, mood, and stress response. Binding of (3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone to this receptor results in the inhibition of neurotransmitter release, which leads to analgesia and sedation. (3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone also exhibits affinity for other receptors such as the μ-opioid receptor and the sigma receptor, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
(3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone has been shown to produce dose-dependent analgesia and sedation in animal models. The compound has also been shown to produce antinociceptive effects in various pain models. (3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone has been found to have a longer duration of action compared to other opioids, which may be attributed to its slow dissociation from the κ-opioid receptor. The compound has also been shown to produce respiratory depression, which is a common side effect of opioids.
実験室実験の利点と制限
(3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone has several advantages for lab experiments. The compound is highly potent and selective for the κ-opioid receptor, which makes it a useful tool for studying the pharmacology of this receptor. (3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone also has a longer duration of action compared to other opioids, which allows for longer experiments. However, the compound has several limitations. (3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone is a controlled substance, which makes it difficult to obtain and use in experiments. The compound also produces respiratory depression, which requires careful monitoring in animal experiments.
将来の方向性
There are several future directions for research on (3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone. The compound has shown promising results in preclinical studies for its potential use in pain management and anesthesia. Further studies are needed to determine the safety and efficacy of (3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone in humans. The compound also has potential for use in treating psychiatric disorders, and more research is needed in this area. Additionally, further studies are needed to understand the mechanism of action of (3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone and its interactions with other receptors.
合成法
The synthesis of (3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone is a complex process that involves several steps. The first step involves the synthesis of 2-cyclopropylpyrrolidine, which is achieved by reacting 2-cyclopropylpyrrole with sodium hydride and methyl iodide. The resulting product is then reacted with 3-bromobenzoyl chloride to yield (3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone. The purity of the final product is determined using various analytical techniques such as HPLC, NMR, and MS.
科学的研究の応用
(3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone has been extensively studied for its potential therapeutic applications in pain management and anesthesia. The compound has shown promising results in preclinical studies as an effective analgesic and sedative agent. (3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone has also been investigated for its potential use in treating depression, anxiety, and other psychiatric disorders. Additionally, the compound has been studied for its potential use in veterinary medicine as an anesthetic agent.
特性
IUPAC Name |
(3-bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO/c15-12-4-1-3-11(9-12)14(17)16-8-2-5-13(16)10-6-7-10/h1,3-4,9-10,13H,2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAKPROWUFJDCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=CC=C2)Br)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-[1-(2-Methoxy-5-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B6639313.png)

![Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone](/img/structure/B6639336.png)